(3S)-3-(Hydroxymethyl)oxolan-2-one
Overview
Description
(3S)-3-(Hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxymethyl group at the third position and a lactone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. For example, the reaction of 3-hydroxybutanoic acid with an acid catalyst can lead to the formation of the lactone ring, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, cyclization, and purification to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(Hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: The major product is (3S)-3-(Carboxymethyl)oxolan-2-one.
Reduction: The major product is (3S)-3-(Hydroxymethyl)oxolane-2,3-diol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted oxolane derivatives.
Scientific Research Applications
(3S)-3-(Hydroxymethyl)oxolan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving lactones.
Medicine: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-(Hydroxymethyl)oxolan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the opening of the lactone ring, leading to the formation of hydroxy acids. These reactions are crucial in metabolic pathways and can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one: This compound features additional hydroxyl groups, making it more hydrophilic.
(3S,4R,5S)-3,4-Diamino-5-(hydroxymethyl)oxolan-2-one: This compound contains amino groups, which can participate in different types of chemical reactions.
Uniqueness
(3S)-3-(Hydroxymethyl)oxolan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
(3S)-3-(hydroxymethyl)oxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFUXSRIIEVCU-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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